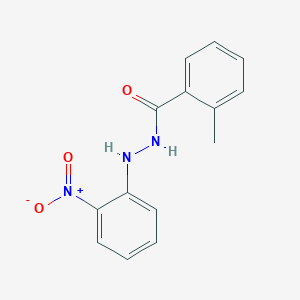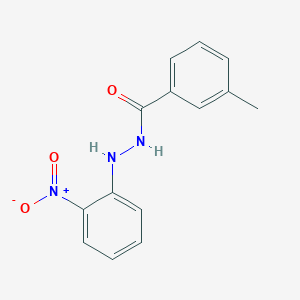![molecular formula C19H15N3O4 B325607 N'-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B325607.png)
N'-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group attached to a naphthyl ring, which is further connected to a nitrobenzohydrazide moiety through a methylene bridge. The compound’s distinct structure makes it a subject of interest in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-methoxy-1-naphthaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthoquinones, while reduction can produce amino derivatives
科学研究应用
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound can be utilized in the development of new materials, dyes, and other industrial products.
作用机制
The mechanism of action of N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific context and application being studied.
相似化合物的比较
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide can be compared with other similar compounds, such as:
Schiff Bases: These compounds, like N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide, are characterized by the presence of a C=N bond and are widely studied for their chemical and biological properties.
Hydrazones: Similar to Schiff bases, hydrazones contain a C=N-NH₂ group and are known for their diverse applications in organic synthesis and medicinal chemistry.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings share some chemical reactivity with N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide and are used in various industrial and research applications.
属性
分子式 |
C19H15N3O4 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC 名称 |
N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-26-18-10-9-14(16-7-2-3-8-17(16)18)12-20-21-19(23)13-5-4-6-15(11-13)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+ |
InChI 键 |
GZUXCAATJXZRSK-UDWIEESQSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
手性 SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(2-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B325524.png)
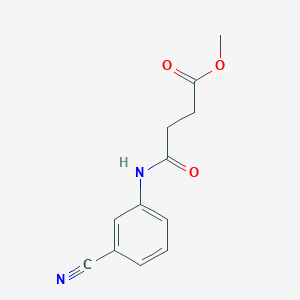

![N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B325528.png)
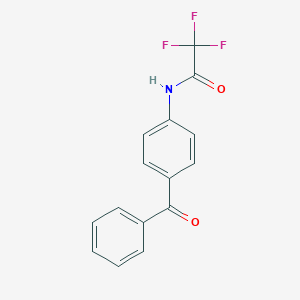


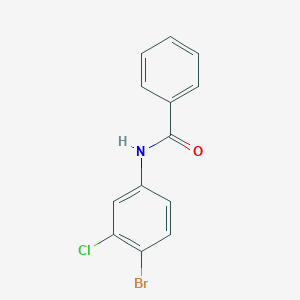
![2-[(3-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B325537.png)
![PROPYL 4-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE](/img/structure/B325538.png)

